molecular formula C10H10ClFO3 B14021499 Ethyl 5-chloro-2-fluoro-3-methoxybenzoate

Ethyl 5-chloro-2-fluoro-3-methoxybenzoate

Cat. No.: B14021499
M. Wt: 232.63 g/mol
InChI Key: LWEGTPKGXYRYJC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-2-fluoro-3-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-chloro-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-fluoro-3-methoxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-chloro-2-fluoro-3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-3-fluoro-2-methoxybenzoate: Similar in structure but with different substitution patterns.

    Ethyl 4-chloro-2-fluoro-3-methoxybenzoate: Another isomer with a different position of the chloro substituent.

    Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

Ethyl 5-chloro-2-fluoro-3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

ethyl 5-chloro-2-fluoro-3-methoxybenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3H2,1-2H3

InChI Key

LWEGTPKGXYRYJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)OC)F

Origin of Product

United States

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